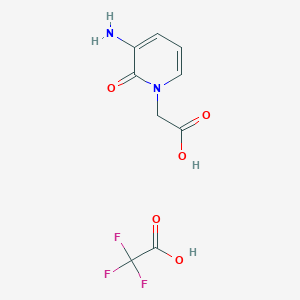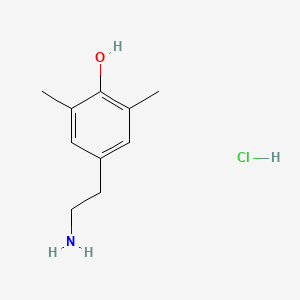
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride, also known as “4-AEDMPH”, is a synthetic compound that has been used for a variety of scientific applications. It is a white crystalline solid that is soluble in water and other polar solvents. It is most commonly used in the form of its hydrochloride salt, which is more stable and easier to store. 4-AEDMPH is a versatile compound that has been used for a variety of different purposes, including as a reagent, a catalyst, and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1. Polymerization Catalyst
A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.
2. Environmental Remediation
Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.
3. Biodegradation Studies
In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.
4. Vibrational Analysis in Chemistry
Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.
5. Catalysis and Chemical Synthesis
A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.
Wirkmechanismus
Target of Action
The primary target of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .
Biochemical Pathways
The inhibition of serine proteases by 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride affects several biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion . Furthermore, this compound’s ability to inhibit Site-1-protease (S1P) has implications for cholesterol regulation, as S1P is responsible for activating the sterol regulatory element-binding proteins (SREBPs) .
Pharmacokinetics
The pharmacokinetic properties of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride contribute to its bioavailability and efficacy. It is water-soluble, which facilitates its distribution in the body . As an irreversible inhibitor, it has a prolonged effect, as the inhibition lasts until new enzyme molecules are synthesized .
Result of Action
The molecular and cellular effects of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride’s action are primarily the result of the inhibition of serine proteases. This can lead to reduced digestion of proteins, altered immune responses, changes in blood clotting, and modulation of cell signaling pathways . In the context of cholesterol regulation, the inhibition of S1P leads to reduced activation of SREBPs, which can influence cholesterol synthesis .
Action Environment
The action, efficacy, and stability of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride can be influenced by various environmental factors. For instance, its stability is greater at low pH values . Furthermore, its solubility in water can affect its distribution and concentration in different parts of the body . The presence of other substances, such as competitive substrates or other inhibitors, can also influence its efficacy .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSRDHXUKHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

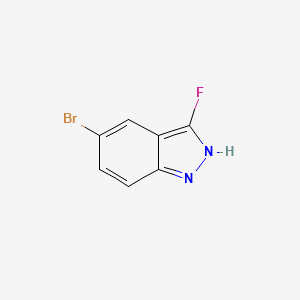
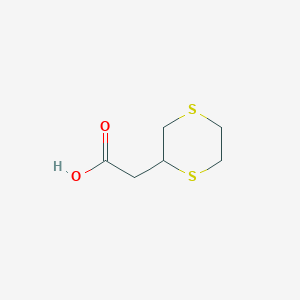
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)

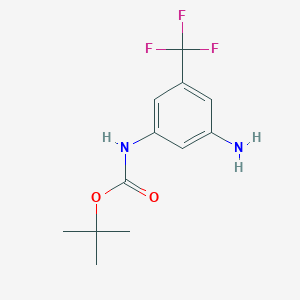
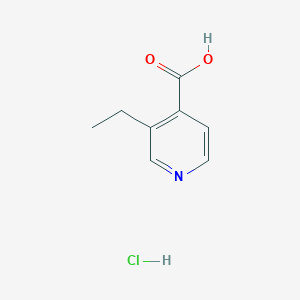
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)


